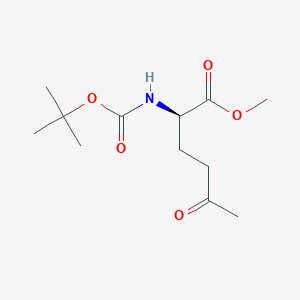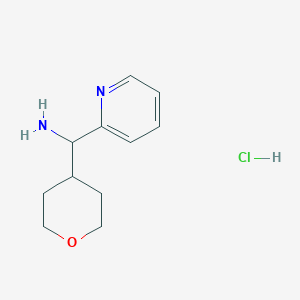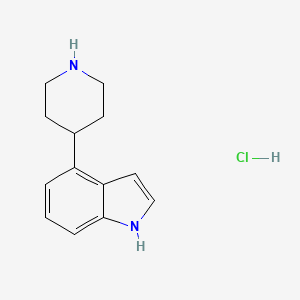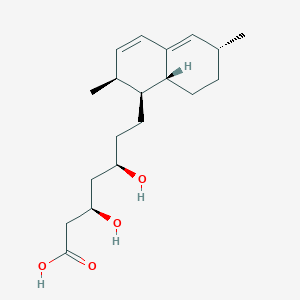
monacolin L acid
説明
Synthesis Analysis
Monacolin L acid is primarily biosynthesized by Monascus purpureus during fermentation. Glutamic acid supplementation has been shown to significantly enhance the yield of monacolin K (the lactone form of monacolin L) in the fermentation broth. Glutamic acid acts as a precursor, promoting the production of monacolin K by modulating metabolic pathways .
科学的研究の応用
1. Cholesterol-Lowering Effects
Monacolin L acid, a component of red yeast rice, has been studied for its potential health benefits. Research indicates that it can play a role in reducing blood LDL-cholesterol concentrations. A study found that a combination of ingredients including monacolin L acid in Limicol® significantly lowered LDL cholesterol levels in human subjects (Merwin, 2016).
2. Impact on Lipid Metabolism
In a study conducted on HepG2 cells, monacolin K, derived from Monascus spp., demonstrated effects on lipid metabolism. The research showed that monacolin K increased protein expression of SIRT1 and phosphorylation level of AMP-activated protein kinase (AMPK), thereby influencing lipid metabolism pathways (Huang et al., 2013).
3. Enhancement in Monacolin K Production
Studies have investigated how different conditions affect the production of monacolin K. For example, the addition of glutamic acid to the fermentation broth of Monascus purpureus M1 significantly improved the yield of monacolin K. This research helps in understanding the metabolic regulatory mechanisms for optimizing monacolin K production (Zhang et al., 2020).
4. Role in Monascus Fermentation
Linoleic acid has been studied for its role in increasing monacolin K production in Monascus ruber. It was found that linoleic acid can act as a quorum-sensing signaling molecule to enhance monacolin K production in the cAMP-PkA signaling pathway (Huang, Liao, & Li, 2017).
5. Genetic Engineering for Monacolin K Production
The cloning and characterization of the monacolin K biosynthetic gene cluster from Monascus pilosus reveal insights into the genetic basis of monacolin K production. Disruption of specific genes in this cluster resulted in the loss of monacolin K production, indicating their crucial role in the biosynthetic pathway (Chen et al., 2008).
特性
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-15(20)10-16(21)11-19(22)23/h4-5,9,12-13,15-18,20-21H,3,6-8,10-11H2,1-2H3,(H,22,23)/t12-,13+,15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDSFBJYUHLDNI-MHMDBQTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



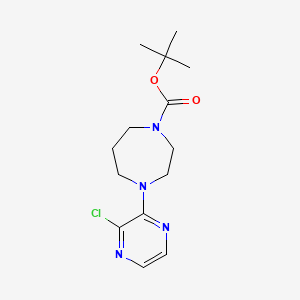





![3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471977.png)
